Home > Products > Screening Compounds P94498 > N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide
N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide -

N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide

Catalog Number: EVT-5582864
CAS Number:
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

Compound Description: This compound is a simple 1,3-oxazole derivative. The crystal structure of 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide reveals the dihedral angle between the aromatic rings to be 8.42 (10)°. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, creating C(4) chains propagating in []. []

N-[(4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin

Compound Description: This compound is a prodrug of norfloxacin, exhibiting lower in vitro antimicrobial activity but higher in vivo activity due to its ability to release a higher concentration of norfloxacin in plasma when administered orally. []

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid

Compound Description: This compound, along with its N-9 methyl analogue, are classical antifolate analogues containing a furo[2,3-d]pyrimidine ring system. They were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as antitumor agents. They showed moderate to good DHFR inhibitory activity, significant cytotoxicity towards various tumor cell lines, and were good substrates for human folylpolyglutamate synthetase. []

2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines

Compound Description: Four nonclassical antifolates with 3,4,5-trimethoxy, 3,4,5-trichloro, 3,4-dichloro, and 2,5-dimethoxy substituents in the phenyl ring were synthesized as potential DHFR inhibitors. These analogues were inactive with IC50S > 3 x 10-5 M. []

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator used in cystic fibrosis treatment, enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been reported to reduce ΔF508-CFTR cellular stability and the efficacy of investigational correctors. []

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for cystic fibrosis, aiming to improve cellular processing of the ΔF508-CFTR protein. Its efficacy has been reported to be reduced by the potentiator Ivacaftor. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: Another investigational corrector for cystic fibrosis, aiming to improve cellular processing of the ΔF508-CFTR protein. Similar to the previous compound, its efficacy is reportedly reduced by the potentiator Ivacaftor. []

Venetoclax (ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for hematologic malignancies. It primarily undergoes hepatic metabolism and is eliminated through feces. A significant portion is recovered as the parent drug and its nitro reduction metabolite M30. []

M30 [2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide]

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, likely formed by gut bacteria. It constitutes a significant portion of the eliminated drug in feces. []

M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

Compound Description: M27 is another metabolite of Venetoclax, formed primarily by cytochrome P450 isoform 3A4 (CYP3A4). It is considered a disproportionate human metabolite, meaning its plasma concentration in humans is significantly higher than in preclinical species used for safety testing. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: Identified as a potential lead inhibitor of Zika virus methyltransferase (MTase) through virtual screening, extra precision docking, and density functional theory (DFT) calculations. It exhibits strong interactions with the active site of MTase, further supported by molecular dynamics simulation, binding affinity, and hybrid QM/MM calculations. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

Compound Description: Another potential lead inhibitor of Zika virus MTase identified through virtual screening and computational analyses. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: A potential lead inhibitor of Zika virus MTase identified through virtual screening and computational analyses. []

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: Identified as a potential lead inhibitor of Zika virus MTase through virtual screening and computational analyses. []

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

Compound Description: This pyrrole derivative exhibits a high anti-staphylococcus activity with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/ml. []

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

Compound Description: Another pyrrole derivative exhibiting high anti-staphylococcus activity with an MIC of 7.8 µg/ml. []

5-Chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

Compound Description: This pyrrole derivative exhibits high antifungal activity with an MIC of 7.8 µg/ml against Candida albicans ATCC 885/653 and Aspergillus niger K9. []

N-1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a CB1 cannabinoid receptor antagonist and inverse agonist. It significantly increases synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons in the mouse hippocampus. []

8-Chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-5,6-dihydro-4H-benzo[2,3]cyclohepta[2,4-b]pyrazole-3-carboxamine (NESS0327)

Compound Description: NESS0327 is a neutral antagonist of the CB1 cannabinoid receptor. Unlike AM251, it does not significantly affect synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons in the mouse hippocampus. []

4-Nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MGL), the presynaptic degrading enzyme of the endocannabinoid 2-arachidonoylglycerol (2-AG). It elevates 2-AG levels and decreases GABAergic transmission in the mouse hippocampus. []

N-Pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide (PF3845)

Compound Description: PF3845 is a fatty acid amide hydrolase (FAAH) inhibitor, elevating the endocannabinoid/endovanilloid anandamide levels. While it does not alter GABAergic synaptic activity, it attenuates tonic 2-AG increase and its synaptic effects. This interaction requires activation of the transient receptor potential vanilloid receptor TRPV1. []

(−)-Cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a nonclassic cannabinoid and the most potent agonist for both the canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

Compound Description: JWH133 is a classic cannabinoid ligand and the most efficacious agonist among all ligands profiled in cyclase assays for the CB2 receptor. []

(−)-Trans-Δ9-Tetrahydrocannabinol

Compound Description: A classic cannabinoid ligand that exhibits low efficacy as a CB2 receptor agonist in cyclase assays. []

(−)-(6aR,7,10,10aR)-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233)

Compound Description: Another classic cannabinoid ligand exhibiting low efficacy as a CB2 receptor agonist in cyclase assays. []

(6aR,10aR)-1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633)

Compound Description: A classic cannabinoid ligand that exhibits no efficacy as a CB2 receptor agonist in cyclase assays. []

(6aR,10aR)-3-(1,1-Dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656)

Compound Description: A classic cannabinoid ligand that exhibits no efficacy as a CB2 receptor agonist in cyclase assays. []

[(3R)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, Monomethanesulfonate (WIN55212-2)

Compound Description: WIN55212-2 is an aminoalkylindole and acts as a moderate efficacy agonist at the CB2 receptor in cyclase assays, indicating a partial ability to inhibit adenylyl cyclase. []

3-(1,1-Dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

Compound Description: AM1710 is a cannabilactone that exhibits equal efficacy to CP55940 in inhibiting adenylyl cyclase via the CB2 receptor, but with lower potency. []

(1-Pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

Compound Description: UR144 is an aminoalkylindole exhibiting arrestin bias at the CB2 receptor. It shows no significant inhibition of adenylyl cyclase but effectively recruits arrestins. []

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 receptor, acting as an inverse agonist in both cyclase and arrestin recruitment assays. []

6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630 is an aminoalkylindole that acts as an inverse agonist in cyclase assays but as a low efficacy agonist in arrestin recruitment assays at the CB2 receptor. []

N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is a carboxamide that acts as an inverse agonist in cyclase assays but as a low efficacy agonist in arrestin recruitment assays at the CB2 receptor. []

3-(2,6-Dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide (WU-1)

Compound Description: WU-1 is a glucose transport inhibitor that blocks 2-deoxyglucose (2-DG) uptake with an IC50 of 5.8 ± 0.6 μM. It exhibits minimal effect on human facilitative glucose transporters (GLUTs 1-4, 8, and 5), demonstrating selectivity for the Plasmodium falciparum hexose transporter PfHT. []

N-[2-[2-[2-[(N-Biotinylcaproylamino)ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine (ATB-BMPA)

Compound Description: ATB-BMPA is a known ligand for PfHT, used in competition binding studies to assess the inhibitory activity of potential PfHT antagonists. []

Cytochalasin B

Compound Description: Cytochalasin B is a known endofacial ligand for PfHT, used to assess the impact of an N-terminal FLAG tag on ligand access to the glucose permeation pathway. []

4,6-O-Ethylidene-α-D-glucose

Compound Description: This compound is an exofacially directed transport antagonist of PfHT. []

Properties

Product Name

N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide

IUPAC Name

N-(2,3-dihydroxypropyl)-N-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C17H19N3O5S/c1-10-18-13-5-12(3-4-15(13)26-10)24-9-16-19-14(8-25-16)17(23)20(2)6-11(22)7-21/h3-5,8,11,21-22H,6-7,9H2,1-2H3

InChI Key

LDSHHKUXGQIQME-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N(C)CC(CO)O

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N(C)CC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.